(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid
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Overview
Description
(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid is an organic compound that belongs to the class of acrylic acids. It features a methoxy group, a pyrazole ring, and an acrylic acid moiety, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated ketone under acidic conditions.
Attachment of the pyrazole ring to the benzene ring: This step involves a nucleophilic substitution reaction where the pyrazole ring is attached to a benzyl halide derivative.
Introduction of the methoxy group: This can be done via methylation of the hydroxyl group on the benzene ring using methyl iodide in the presence of a base.
Formation of the acrylic acid moiety: This is typically achieved through a Heck reaction, where the benzene derivative is coupled with acrylic acid under palladium catalysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it into a saturated carboxylic acid.
Substitution: The pyrazole ring and the benzene ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The acrylic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[4-methoxyphenyl]acrylic acid: Lacks the pyrazole ring, making it less versatile in terms of biological activity.
(2E)-3-[4-hydroxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological properties.
Uniqueness
(2E)-3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]acrylic acid is unique due to the presence of both the methoxy group and the pyrazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-13-5-3-11(4-6-14(17)18)9-12(13)10-16-8-2-7-15-16/h2-9H,10H2,1H3,(H,17,18)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMDTVLANBSCPD-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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